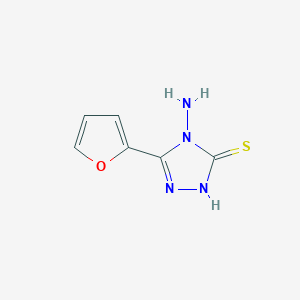

4-amino-5-(furan-2-yl)-4H-1,2,4-triazole-3-thiol

Description

Properties

IUPAC Name |

4-amino-3-(furan-2-yl)-1H-1,2,4-triazole-5-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N4OS/c7-10-5(8-9-6(10)12)4-2-1-3-11-4/h1-3H,7H2,(H,9,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLYBWYJEEHPZMQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C2=NNC(=S)N2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N4OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20349761 | |

| Record name | 4-Amino-5-(furan-2-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20349761 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80809-38-7 | |

| Record name | 4-Amino-5-(furan-2-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20349761 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-amino-5-(furan-2-yl)-4H-1,2,4-triazole-3-thiol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis and Characterization of 4-amino-5-(furan-2-yl)-4H-1,2,4-triazole-3-thiol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of the heterocyclic compound 4-amino-5-(furan-2-yl)-4H-1,2,4-triazole-3-thiol. This molecule is of significant interest in medicinal chemistry due to the prevalence of the 1,2,4-triazole moiety in a wide range of therapeutic agents. This document outlines a detailed synthetic protocol and presents key analytical data for the characterization of the title compound.

Synthesis Methodology

The synthesis of this compound is typically achieved through a multi-step process commencing with furan-2-carboxylic acid hydrazide. The general synthetic pathway involves the formation of a potassium dithiocarbazinate intermediate, followed by cyclization with hydrazine hydrate to yield the desired triazole.

A common synthetic route begins with the reaction of furan-2-carboxylic acid hydrazide with carbon disulfide in the presence of a base, such as potassium hydroxide, to form a potassium dithiocarbazinate salt. This intermediate is then cyclized by refluxing with hydrazine hydrate.[1] The reaction mixture is subsequently acidified to precipitate the final product, which can then be purified by recrystallization.[2][3]

Below is a diagram illustrating the synthetic workflow.

Experimental Protocol

This section provides a detailed experimental protocol for the synthesis of this compound.

Materials:

-

Furan-2-carboxylic acid hydrazide

-

Carbon disulfide

-

Potassium hydroxide

-

Hydrazine hydrate (99%)

-

Concentrated Hydrochloric Acid

-

Ethanol

-

Distilled water

Procedure:

-

Formation of Potassium Dithiocarbazinate: A mixture of furan-2-carboxylic acid hydrazide, potassium hydroxide, and carbon disulfide in absolute ethanol is prepared. This mixture is then refluxed for a specified period.

-

Synthesis of this compound: To the potassium dithiocarbazinate intermediate, hydrazine hydrate and water are added. The resulting mixture is refluxed for several hours, during which the evolution of hydrogen sulfide gas may be observed as the solution turns green and then becomes homogeneous.[3]

-

Precipitation and Isolation: After cooling, the reaction mixture is diluted with cold water and then acidified with concentrated hydrochloric acid to precipitate the crude product.[2][3]

-

Purification: The precipitated solid is collected by filtration, washed with cold water, and then recrystallized from ethanol or an ethanol-water mixture to yield the purified this compound as a white solid.[2][3]

Below is a diagram representing the logical flow of the experimental protocol.

Characterization Data

The synthesized this compound was characterized by various spectroscopic methods and physical measurements. The quantitative data are summarized in the tables below for clarity and ease of comparison.

Physical and Analytical Data

| Parameter | Value | Reference |

| Molecular Formula | C₆H₆N₄OS | - |

| Molecular Weight | 182.21 g/mol | - |

| Melting Point | 202-203 °C | [2] |

| Yield | 45% | [2] |

| Appearance | White solid | [2] |

Spectroscopic Data

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Assignment | Reference |

| 3329 | N-H stretching | [2] |

| 2775 | S-H stretching | [2] |

| 1618 | C=N stretching | [2] |

| 1533, 1262, 1051, 952 | N-C=S and amide bands | [2] |

| 1238 | C-O-C stretching | [2] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are used to determine the structure of the molecule. The spectra are typically recorded in DMSO-d₆.

¹H-NMR Spectral Data

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment | Reference |

| 13.89 | singlet | 1H | SH | [2] |

| 6.70-7.91 | multiplet | 3H | Furan ring protons | [2] |

| 5.80 | singlet | 2H | NH₂ | [2] |

¹³C-NMR Spectral Data

| Chemical Shift (δ, ppm) | Assignment | Reference |

| 156.54 | C=S | [2] |

| 145.20 | C-S | [2] |

| 142.83, 139.90, 113.98, 111.89 | Furan ring carbons | [2] |

References

Spectral Analysis of 4-amino-5-(furan-2-yl)-4H-1,2,4-triazole-3-thiol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral analysis of 4-amino-5-(furan-2-yl)-4H-1,2,4-triazole-3-thiol, a heterocyclic compound of interest in medicinal chemistry. The structural elucidation of this molecule is crucial for its development and application in various research fields. This document details the infrared (IR) and nuclear magnetic resonance (NMR) spectroscopic data, providing a foundational understanding of its molecular characteristics.

Core Spectroscopic Data

The spectral data presented below is crucial for the identification and characterization of this compound. The data has been compiled from verified scientific literature to ensure accuracy and reliability.

Infrared (IR) Spectroscopy Data

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The table below summarizes the characteristic absorption bands observed in the IR spectrum of this compound.

| Wavenumber (cm⁻¹) | Assignment | Functional Group |

| 3329 | N-H stretching | Amino (NH₂) |

| 2775 | S-H stretching | Thiol (SH) |

| 1618 | C=N stretching | Triazole ring |

| 1533, 1262, 1051, 952 | N-C=S (Amide I, II, III, IV bands) | Thioamide |

| 1238 | C-O-C stretching | Furan ring |

Table 1: Characteristic IR Absorption Bands of this compound.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

NMR spectroscopy provides detailed information about the structure and chemical environment of the atoms within a molecule. Both ¹H and ¹³C NMR data are essential for the complete structural assignment of this compound.

¹H NMR Spectroscopy Data

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |

| 13.89 | Singlet | 1H | SH (Thiol) |

| 7.91 - 6.70 | Multiplet | 3H | Furan ring protons |

| 5.80 | Singlet | 2H | NH₂ (Amino) |

Table 2: ¹H NMR Spectral Data of this compound.[1]

¹³C NMR Spectroscopy Data

| Chemical Shift (δ, ppm) | Assignment |

| 156.54 | C=S (Thione) |

| 145.20 | C5-Triazole |

| 142.83, 139.90, 113.98, 111.89 | Furan ring carbons |

Table 3: ¹³C NMR Spectral Data of this compound.[1]

Experimental Protocols

The following section details the methodologies for the synthesis and spectral analysis of this compound.

Synthesis of this compound

The synthesis of the title compound is achieved through the cyclization of a thiocarbohydrazide derivative.[1]

-

Preparation of Potassium 3-(furan-2-carbonyl)dithiocarbazate: A solution of furan-2-carboxylic acid hydrazide and carbon disulfide in ethanolic potassium hydroxide is stirred at room temperature. The resulting potassium salt is then filtered, washed, and dried.

-

Synthesis of this compound: The prepared potassium salt is refluxed with hydrazine hydrate in water. The reaction mixture is then cooled, and the product is precipitated by acidification with a concentrated acid. The resulting solid is filtered, washed with cold water, and recrystallized from ethanol or an ethanol-water mixture to yield the pure compound.[1]

IR Spectroscopy

The infrared spectrum is typically recorded using a Fourier Transform Infrared (FT-IR) spectrometer.

-

Sample Preparation: A small amount of the dried sample is mixed with potassium bromide (KBr) powder and pressed into a thin pellet.

-

Data Acquisition: The KBr pellet is placed in the sample holder of the FT-IR spectrometer, and the spectrum is recorded in the range of 4000-400 cm⁻¹.

NMR Spectroscopy

NMR spectra are recorded on a high-field NMR spectrometer.

-

Sample Preparation: The sample is dissolved in a suitable deuterated solvent, such as dimethyl sulfoxide-d₆ (DMSO-d₆). Tetramethylsilane (TMS) is used as an internal standard.

-

Data Acquisition: The prepared sample solution is transferred to an NMR tube. Both ¹H and ¹³C NMR spectra are acquired at room temperature.

Visualization of the Analytical Workflow

The following diagram illustrates the logical workflow for the spectral analysis of this compound.

References

Tautomeric Forms of 4-amino-5-(furan-2-yl)-4H-1,2,4-triazole-3-thiol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the tautomeric forms of 4-amino-5-(furan-2-yl)-4H-1,2,4-triazole-3-thiol, a heterocyclic compound of interest in medicinal chemistry and drug development. The document delves into the structural aspects of its tautomers, their relative stability, and the experimental and computational methodologies employed for their characterization.

Introduction to Tautomerism in 1,2,4-Triazole-3-thiols

Heterocyclic compounds containing the 1,2,4-triazole-3-thiol core can exist in two primary tautomeric forms: the thione form and the thiol form. This phenomenon, known as thione-thiol tautomerism, involves the migration of a proton between a nitrogen atom in the triazole ring and the exocyclic sulfur atom. The equilibrium between these forms is a critical factor influencing the compound's physicochemical properties, reactivity, and biological activity.

Theoretical and experimental studies on various 1,2,4-triazole-3-thiol derivatives have consistently shown that the thione tautomer is generally the more stable form in both the gas phase and in solution.[1][2][3] This stability is often attributed to the greater thermodynamic favorability of the C=S double bond within the ring system compared to the C=N bond adjacent to an SH group.

Tautomeric Equilibrium of this compound

The tautomeric equilibrium for this compound involves the two structures depicted below. The thione form is characterized by a C=S double bond and an N-H bond within the triazole ring, while the thiol form contains a C-S single bond with an exocyclic S-H group and a C=N double bond within the ring.

Caption: Tautomeric equilibrium between the thione and thiol forms.

Computational Analysis of Tautomer Stability

For instance, a theoretical study on 4-amino-5-phenyl-1,2,4-triazole-3-thione derivatives calculated the energy difference between the thione and thiol tautomers.[3] The results indicated that the thione tautomer is more stable than the thiol form by a significant margin.[3] Another study on the parent 1,2,4-triazole-3-thione also concluded that the thione form is the most stable tautomer.[1]

Table 1: Calculated Relative Stability of Thione vs. Thiol Tautomers for Analogous Compounds

| Compound | Computational Method | Energy Difference (kcal/mol) (Thiol - Thione) | Reference |

| (E)-4-((4-Bromobenzylidene)amino)-5-(1H-indol-2-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | DFT | 13.95 | [3] |

| (E)-4-((4-(Dimethylamino)benzylidene)amino)-5-(1H-indol-2-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | DFT | 13.75 | [3] |

Experimental Evidence and Characterization

Spectroscopic methods are crucial for identifying the predominant tautomeric form in the solid state and in solution.

Infrared (IR) Spectroscopy

The presence of a strong absorption band in the region of 2550-2600 cm⁻¹ is characteristic of the S-H stretching vibration, indicating the presence of the thiol tautomer.[4][5] Conversely, the absence of this band and the presence of bands associated with N-H stretching (around 3300-3400 cm⁻¹) and C=S stretching (around 1200-1300 cm⁻¹) would support the dominance of the thione form. For derivatives of this compound, IR spectra have shown a band around 2563 cm⁻¹ (SH) and 3369 cm⁻¹ (N-H), suggesting the presence of the thiol form in the analyzed samples.[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for distinguishing between the thione and thiol forms. The thiol proton (S-H) of the thiol tautomer is expected to appear as a singlet at a characteristic downfield chemical shift (typically around 13-14 ppm).[4][6] The N-H proton of the thione form would also appear in the downfield region. For derivatives of the title compound, a singlet observed at δ 13.97 ppm has been assigned to the SH proton, supporting the existence of the thiol form in solution.[4]

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)

HPLC-MS can be employed to separate and identify tautomers in a mixture. A study on 4-amino-5-(4-nitrophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione demonstrated the presence of two tautomeric forms, with the thione form being the major component and the thiol form as the minor one.[7] The ratio of the tautomers could be influenced by the pH of the medium.[7]

Experimental Protocols

Synthesis of this compound

The synthesis of the title compound can be achieved through the cyclization of a thiosemicarbazide precursor. A general procedure is outlined below, based on the synthesis of similar 1,2,4-triazole-3-thiols.[4][5]

Caption: General synthetic workflow for the target compound.

Detailed Protocol:

-

Preparation of the Thiosemicarbazide Intermediate: Furan-2-carboxylic acid hydrazide is reacted with an appropriate isothiocyanate (e.g., methyl isothiocyanate) in a suitable solvent like ethanol. The mixture is typically refluxed for several hours. Upon cooling, the thiosemicarbazide derivative precipitates and can be collected by filtration.

-

Cyclization to the Triazole: The synthesized thiosemicarbazide is then dissolved in an aqueous basic solution, such as 2N sodium hydroxide. The mixture is refluxed for a period of time to induce cyclization. After cooling, the solution is acidified with a mineral acid (e.g., HCl) to precipitate the this compound product. The crude product can be purified by recrystallization from a suitable solvent like ethanol.

Spectroscopic Characterization

-

IR Spectroscopy: The IR spectrum of the synthesized compound is typically recorded using the KBr pellet method. The presence of characteristic absorption bands for N-H, S-H, C=N, and C=S functional groups is analyzed to confirm the structure and predominant tautomeric form.

-

¹H NMR Spectroscopy: The ¹H NMR spectrum is recorded in a suitable deuterated solvent, such as DMSO-d₆. The chemical shifts, multiplicities, and integration of the signals corresponding to the furan ring protons, the amino group protons, and the tautomeric proton (S-H or N-H) are analyzed to elucidate the structure.

Conclusion

The tautomerism of this compound is a fundamental aspect of its chemistry, with the thione form generally being thermodynamically more stable. However, experimental evidence from spectroscopic analyses of synthesized derivatives suggests the presence of the thiol form, at least in the solid state or in specific solutions. A thorough understanding of this tautomeric equilibrium is essential for researchers in drug design and development, as the predominant tautomer can significantly impact the molecule's interaction with biological targets. Further detailed computational and experimental studies on the title compound are warranted to provide a more definitive picture of its tautomeric landscape under various conditions.

References

physical and chemical properties of 4-amino-5-(furan-2-yl)-4H-1,2,4-triazole-3-thiol

This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and potential biological activities of the heterocyclic compound 4-amino-5-(furan-2-yl)-4H-1,2,4-triazole-3-thiol. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of novel triazole derivatives.

Core Physical and Chemical Properties

This compound is a multifaceted organic compound with the molecular formula C₆H₆N₄OS.[1] Its structure, featuring a furan ring appended to a 4-amino-1,2,4-triazole-3-thiol core, makes it a subject of interest in medicinal chemistry. The thiol and amino functionalities, combined with the triazole and furan rings, contribute to its diverse chemical reactivity and biological potential.[2]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 80809-38-7 | [1] |

| Molecular Formula | C₆H₆N₄OS | [1] |

| Molecular Weight | 182.21 g/mol | [1] |

| Melting Point | 202-203 °C | [3] |

| Appearance | White solid | [3] |

| Solubility | Recrystallized from ethanol or ethanol-water. | [3] |

Synthesis and Characterization

The synthesis of this compound is a multi-step process, which is outlined below. The structural confirmation of the synthesized compound relies on various spectroscopic and analytical techniques.

Synthesis Protocol

The synthesis of the title compound is achieved through the cyclization of a thiocarbohydrazide derivative. A detailed experimental protocol is as follows:

Step 1: Synthesis of Furan-2-carboxylic acid hydrazide This intermediate is typically prepared by reacting an ester of furan-2-carboxylic acid with hydrazine hydrate.

Step 2: Synthesis of the Potassium salt of dithiocarbazinate The furan-2-carboxylic acid hydrazide is then reacted with carbon disulfide in the presence of a base, such as potassium hydroxide, in an alcoholic solvent.[4]

Step 3: Synthesis of this compound The potassium salt of dithiocarbazinate is refluxed with an excess of hydrazine hydrate. The reaction mixture is then cooled and acidified with a concentrated acid, like hydrochloric acid, to precipitate the final product. The resulting white solid is filtered, washed with cold water, and can be purified by recrystallization from ethanol or an ethanol-water mixture.[3]

Characterization Methods

-

Sample Preparation: A small amount of the dried solid sample (1-2 mg) is finely ground with about 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.[1] Alternatively, a Nujol mull can be prepared by grinding the sample with a drop of Nujol (mineral oil) and placing the paste between two KBr plates.

-

Analysis: The prepared sample is placed in the sample holder of an FTIR spectrometer, and the spectrum is recorded over a suitable wavelength range (e.g., 4000-400 cm⁻¹).[5]

-

Expected Peaks: The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H stretching of the amino group (around 3329 cm⁻¹), S-H stretching of the thiol group (around 2775 cm⁻¹), C=N stretching of the triazole ring (around 1618 cm⁻¹), and C-O-C stretching of the furan ring (around 1238 cm⁻¹). Additionally, bands corresponding to N-C=S and amide-like vibrations are also observed.[3]

-

Sample Preparation: A small amount of the compound is dissolved in a suitable deuterated solvent, such as DMSO-d₆, in an NMR tube. Tetramethylsilane (TMS) is typically used as an internal standard.[6]

-

Analysis: ¹H NMR and ¹³C NMR spectra are recorded on an NMR spectrometer (e.g., 300 MHz or higher).

-

Expected ¹H NMR Signals: The proton NMR spectrum is expected to show a singlet for the two protons of the amino (NH₂) group (around 5.80 ppm), a multiplet for the three protons of the furan ring (in the range of 6.70-7.91 ppm), and a singlet for the proton of the thiol (SH) group (around 13.89 ppm).[3]

-

Expected ¹³C NMR Signals: The carbon NMR spectrum will display distinct signals for the carbon atoms of the furan and triazole rings. Published data indicates signals at approximately 111.89, 113.98, 139.90, 142.83, 145.20, and 156.54 ppm.[3]

-

Sample Preparation: The sample is introduced into the mass spectrometer, typically after dissolution in a suitable solvent for techniques like electrospray ionization (ESI).[7]

-

Analysis: The mass spectrum is obtained, providing information about the molecular weight and fragmentation pattern of the compound. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

-

Expected Result: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (182.21 g/mol ).

-

Procedure: The elemental composition of the compound is determined using a CHNS elemental analyzer. This involves the combustion of a small, precisely weighed amount of the sample in an oxygen-rich environment. The resulting gases (CO₂, H₂O, N₂, SO₂) are then separated and quantified.[8]

-

Expected Composition: The theoretical elemental composition for C₆H₆N₄OS is: C, 39.55%; H, 3.32%; N, 30.75%; S, 17.60%. Experimental values should be in close agreement with these theoretical percentages.[3]

Biological Activity and Potential Mechanisms of Action

Derivatives of 1,2,4-triazole are known to exhibit a wide range of biological activities, including antimicrobial, antifungal, and anticancer properties. The title compound, with its furan substituent, has been investigated for its antimicrobial potential.

Antifungal Activity: Inhibition of Ergosterol Biosynthesis

A well-established mechanism of action for many triazole-based antifungal agents is the inhibition of ergosterol biosynthesis, a critical component of the fungal cell membrane.

The proposed mechanism involves the binding of the triazole's nitrogen atom to the heme iron atom in the active site of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51). This inhibition blocks the conversion of lanosterol to ergosterol, leading to the accumulation of toxic sterols and disruption of the fungal cell membrane, ultimately inhibiting fungal growth. Molecular docking studies on similar triazole derivatives have supported this binding mode.

Antibacterial Activity: Quorum Sensing Inhibition

Another potential mechanism of antimicrobial action, particularly against bacteria, is the inhibition of quorum sensing (QS). QS is a cell-to-cell communication system that bacteria use to coordinate gene expression based on population density, often regulating virulence factors and biofilm formation.

It is hypothesized that this compound may act as an antagonist to the signal receptors in bacterial quorum sensing systems. By binding to the receptor, it could prevent the native signaling molecules, such as acyl-homoserine lactones (AHLs), from activating the transcription of virulence genes. This would lead to a reduction in the production of virulence factors and the inhibition of biofilm formation, thereby attenuating the pathogenicity of the bacteria without necessarily killing them, which can reduce the selective pressure for the development of resistance.

Conclusion

This compound is a heterocyclic compound with significant potential in the development of new therapeutic agents. Its synthesis is well-described, and its structure can be reliably confirmed through standard analytical techniques. The preliminary evidence of its antimicrobial activity, potentially through the inhibition of ergosterol biosynthesis in fungi and quorum sensing in bacteria, warrants further investigation. This technical guide provides a foundational understanding for researchers to explore the full therapeutic potential of this and related triazole derivatives. Further studies are needed to fully elucidate its pharmacological profile, including detailed mechanistic studies, in vivo efficacy, and safety assessments.

References

- 1. drawellanalytical.com [drawellanalytical.com]

- 2. A quorum-sensing inhibitor blocks Pseudomonas aeruginosa virulence and biofilm formation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry [velp.com]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 8. azom.com [azom.com]

Structural Elucidation of 4-amino-5-(furan-2-yl)-4H-1,2,4-triazole-3-thiol and its Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural elucidation of 4-amino-5-(furan-2-yl)-4H-1,2,4-triazole-3-thiol and its derivatives. This class of heterocyclic compounds is of significant interest in medicinal chemistry due to its diverse pharmacological activities. The structural characterization of these molecules is paramount for understanding their chemical properties, reactivity, and biological interactions, thereby facilitating drug design and development efforts. This guide details the synthetic protocols and presents a summary of the spectroscopic data crucial for the structural confirmation of the title compound and its analogues.

Synthesis

The synthesis of this compound is typically achieved through a multi-step process commencing from furan-2-carboxylic acid hydrazide. The general synthetic route involves the formation of a potassium dithiocarbazinate salt, followed by cyclization with hydrazine hydrate.

Experimental Protocol: Synthesis of this compound

A common and effective method for the synthesis of the title compound is outlined below.

Step 1: Synthesis of Potassium 3-(furan-2-carbonyl)dithiocarbazate

To a solution of potassium hydroxide in absolute ethanol, carbon disulfide is added dropwise while cooling in an ice bath. To this mixture, a solution of furan-2-carboxylic acid hydrazide in ethanol is added gradually with continuous stirring. The reaction mixture is stirred for several hours at room temperature. The resulting precipitate, potassium 3-(furan-2-carbonyl)dithiocarbazate, is then filtered, washed with cold ether, and dried.

Step 2: Synthesis of this compound

The potassium salt obtained in the previous step is refluxed with an excess of hydrazine hydrate in water for several hours. The reaction mixture is then cooled and acidified with a suitable acid (e.g., concentrated HCl or acetic acid) to precipitate the crude product. The solid is filtered, washed with cold water, and recrystallized from a suitable solvent such as ethanol to yield pure this compound.

Caption: Synthetic workflow for this compound.

Structural Characterization Data

The structural elucidation of this compound is accomplished through a combination of spectroscopic techniques. The following tables summarize the key quantitative data obtained from these analyses.

Physicochemical and Elemental Analysis Data

| Property | Value |

| Molecular Formula | C₆H₆N₄OS |

| Molecular Weight | 182.20 g/mol |

| Melting Point | 202-203 °C |

| Elemental Analysis | Calculated (%) |

| Carbon (C) | 39.55 |

| Hydrogen (H) | 3.32 |

| Nitrogen (N) | 30.75 |

| Sulfur (S) | 17.60 |

Spectroscopic Data

Table 2.1: Infrared (IR) Spectroscopy Data

The IR spectrum provides valuable information about the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Assignment |

| 3329 | N-H stretching (amino group) |

| 2775 | S-H stretching (thiol group) |

| 1618 | C=N stretching (triazole ring) |

| 1238 | C-O-C stretching (furan ring) |

| 1533, 1262, 1051, 952 | N-C=S and amide bands |

Table 2.2: ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy Data

¹H NMR spectroscopy helps in determining the number and types of protons in the molecule. The spectrum is typically recorded in DMSO-d₆.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 13.89 | Singlet | 1H | -SH (thiol proton) |

| 6.70-7.91 | Multiplet | 3H | Furan ring protons |

| 5.80 | Singlet | 2H | -NH₂ (amino protons) |

Table 2.3: ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy Data

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule.

| Chemical Shift (δ, ppm) | Assignment |

| 156.54 | C=S (thione tautomer) or C-SH (thiol tautomer) |

| 145.20, 142.83, 139.90 | Triazole and Furan ring carbons |

| 113.98, 111.89 | Furan ring carbons |

Note: The specific assignment of all carbon signals requires further detailed analysis, such as 2D NMR experiments.

Thiol-Thione Tautomerism

A critical aspect of the structure of 4-amino-5-substituted-4H-1,2,4-triazole-3-thiols is the existence of thiol-thione tautomerism. The molecule can exist in two interconverting forms: the thiol form, characterized by a C-SH group, and the thione form, with a C=S and an N-H group within the triazole ring.

In the solid state and in solution, the equilibrium between these two tautomers can be influenced by factors such as the solvent, temperature, and the nature of the substituent at the 5-position. Spectroscopic data, particularly IR and NMR, can provide insights into the predominant tautomeric form. The observation of a distinct S-H stretching band in the IR spectrum and a downfield proton signal in the ¹H NMR spectrum are indicative of the thiol tautomer. Conversely, the presence of a strong C=S stretching band in the IR spectrum suggests the thione form. For this compound, the presented spectroscopic data suggests a significant presence of the thiol tautomer in the analyzed samples.

Caption: Thiol-Thione tautomerism in this compound.

Further Structural Elucidation: X-ray Crystallography and Mass Spectrometry

While spectroscopic methods provide substantial evidence for the structure of this compound, a definitive confirmation of the solid-state structure, including bond lengths, bond angles, and crystal packing, would be obtained from single-crystal X-ray diffraction analysis. At the time of compiling this guide, specific crystallographic data for the title compound was not available in the public domain.

Similarly, mass spectrometry would provide valuable information on the molecular weight and fragmentation pattern of the molecule, further confirming its identity. While the molecular formula and weight are well-established, detailed fragmentation analysis could offer additional structural insights.

Conclusion

The structural elucidation of this compound is well-supported by a combination of synthetic protocols and comprehensive spectroscopic analysis. The presented IR, ¹H NMR, and ¹³C NMR data are consistent with the proposed structure. The existence of thiol-thione tautomerism is a key feature of this class of compounds. For a complete and unambiguous structural determination, particularly in the solid state, further investigation using single-crystal X-ray crystallography is recommended. This guide serves as a foundational resource for researchers working on the synthesis, characterization, and application of these promising heterocyclic compounds in drug discovery and development.

Unveiling the Antimicrobial Potential: A Technical Guide to the Mechanism of Action of 4-amino-5-(furan-2-yl)-4H-1,2,4-triazole-3-thiol

For Researchers, Scientists, and Drug Development Professionals

Abstract

The escalating threat of antimicrobial resistance necessitates the exploration of novel chemical scaffolds with potent antimicrobial activity. The heterocyclic compound, 4-amino-5-(furan-2-yl)-4H-1,2,4-triazole-3-thiol, and its derivatives have emerged as a promising class of antimicrobial agents. This technical guide provides an in-depth analysis of the proposed mechanism of action, antimicrobial efficacy, and relevant experimental protocols for this compound. In silico studies strongly suggest that the antimicrobial activity of this class of triazoles is mediated through the inhibition of bacterial DNA gyrase, a crucial enzyme in DNA replication. This guide consolidates available data on its antimicrobial spectrum and provides detailed methodologies for its evaluation, aiming to facilitate further research and development in this area.

Core Mechanism of Action: Targeting Bacterial DNA Gyrase

The primary proposed mechanism of action for this compound as an antimicrobial agent is the inhibition of bacterial DNA gyrase. DNA gyrase, a type II topoisomerase, is an essential enzyme in bacteria responsible for introducing negative supercoils into DNA, a process vital for DNA replication, transcription, and repair. By inhibiting this enzyme, the compound effectively halts these critical cellular processes, leading to bacterial cell death.

In silico molecular docking studies on a series of 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol derivatives have revealed a high binding affinity for the active site of DNA gyrase. These computational models indicate that the triazole ring plays a crucial role in forming hydrogen bonds with the amino acid residues within the enzyme's binding pocket. This interaction is believed to stabilize the enzyme-DNA cleavage complex, preventing the re-ligation of the DNA strands and ultimately leading to a bactericidal effect. While direct experimental validation for the parent compound is a key area for future research, the computational evidence provides a strong foundation for this proposed mechanism.

Antimicrobial Spectrum and Efficacy

Derivatives of this compound have demonstrated a broad spectrum of antimicrobial activity, inhibiting the growth of various Gram-positive and Gram-negative bacteria, as well as some fungal strains.[1][2][3][4] The antimicrobial efficacy is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

While specific MIC values for the parent compound are not extensively consolidated in the literature, studies on its derivatives provide valuable insights into the potential of this chemical scaffold. The following table summarizes representative MIC values for derivatives of 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol against a panel of clinically relevant microorganisms. It is important to note that substitutions on the triazole ring can significantly influence the antimicrobial potency.[1]

| Microorganism | Strain | Compound Type | MIC (µg/mL) | Reference |

| Staphylococcus aureus | ATCC 25923 | S-alkyl derivatives of 5-(furan-2-yl)-4-amino-1,2,4-triazole-3-thiol | Moderate Activity | [1] |

| Staphylococcus aureus | NCIM No. 2079 | 4-(4-hydroxybenzylideneamino)-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol | 16 | [2] |

| Bacillus subtilis | NCIM No. 2063 | 4-(4-hydroxybenzylideneamino)-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol | 20 | [2] |

| Escherichia coli | ATCC 25922 | S-alkyl derivatives of 5-(furan-2-yl)-4-amino-1,2,4-triazole-3-thiol | Moderate Activity | [1] |

| Escherichia coli | NCIM No. 2065 | 4-(4-bromobenzylideneamino)-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol | 25 | [2] |

| Pseudomonas aeruginosa | ATCC 27853 | S-alkyl derivatives of 5-(furan-2-yl)-4-amino-1,2,4-triazole-3-thiol | Moderate Activity | [1] |

| Salmonella typhi | NCIM No. 2263 | 4-(4-bromobenzylideneamino)-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol | 31 | [2] |

| Candida albicans | MTCC No. 3102 | 4-(4-bromobenzylideneamino)-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol | 24 | [2] |

| Aspergillus niger | NCIM No. 742 | 4-(4-bromobenzylideneamino)-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol | 32 | [2] |

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol outlines the standardized broth microdilution method for determining the MIC of this compound.

Materials:

-

96-well microtiter plates

-

Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

-

Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)

-

Microbial suspension standardized to 0.5 McFarland turbidity

-

Sterile saline or phosphate-buffered saline (PBS)

-

Multichannel pipette

-

Incubator

Procedure:

-

Preparation of Compound Dilutions: a. Prepare a stock solution of the test compound. b. Perform serial two-fold dilutions of the compound in the appropriate broth directly in the 96-well plate. The final volume in each well should be 100 µL.

-

Inoculum Preparation: a. From a fresh culture, prepare a microbial suspension in sterile saline or PBS to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria). b. Dilute this suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL.

-

Inoculation: a. Add 100 µL of the standardized inoculum to each well of the microtiter plate, including positive (broth + inoculum) and negative (broth only) controls.

-

Incubation: a. Incubate the plates at 35-37°C for 18-24 hours for bacteria, or at a temperature and duration appropriate for the fungal species being tested.

-

Reading Results: a. The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.

DNA Gyrase Inhibition Assay (Supercoiling Assay)

This protocol describes a common method to assess the inhibitory effect of the test compound on the supercoiling activity of DNA gyrase.

Materials:

-

Purified bacterial DNA gyrase

-

Relaxed plasmid DNA (e.g., pBR322)

-

Assay buffer (containing ATP, MgCl₂, KCl, DTT, and spermidine)

-

Test compound dissolved in a suitable solvent

-

Stop solution (containing SDS and a loading dye)

-

Agarose gel electrophoresis system

-

DNA staining agent (e.g., ethidium bromide or SYBR Safe)

-

UV transilluminator and gel documentation system

Procedure:

-

Reaction Setup: a. In a microcentrifuge tube, combine the assay buffer, relaxed plasmid DNA, and varying concentrations of the test compound. b. Include a positive control (no inhibitor) and a negative control (no enzyme).

-

Enzyme Addition: a. Add a pre-determined amount of DNA gyrase to each reaction tube to initiate the reaction.

-

Incubation: a. Incubate the reaction mixtures at 37°C for 30-60 minutes.

-

Reaction Termination: a. Stop the reaction by adding the stop solution.

-

Agarose Gel Electrophoresis: a. Load the samples onto a 1% agarose gel. b. Run the gel at a constant voltage until the dye front has migrated an adequate distance.

-

Visualization and Analysis: a. Stain the gel with a DNA staining agent and visualize it under UV light. b. The supercoiled DNA will migrate faster than the relaxed DNA. Inhibition of DNA gyrase will result in a decrease in the amount of supercoiled DNA and an increase in the amount of relaxed DNA compared to the positive control.

Conclusion and Future Directions

This compound represents a promising scaffold for the development of novel antimicrobial agents. The available evidence strongly points towards the inhibition of bacterial DNA gyrase as its primary mechanism of action. This mode of action is advantageous as DNA gyrase is a validated and essential bacterial target that is absent in humans.

Further research should focus on several key areas to advance the development of this compound and its analogs:

-

Experimental Validation of Mechanism: Performing enzymatic assays, such as the DNA gyrase supercoiling assay described herein, is crucial to definitively confirm the proposed mechanism of action for the parent compound.

-

Comprehensive Antimicrobial Profiling: A systematic evaluation of the MIC of this compound against a broad and diverse panel of clinical isolates, including multidrug-resistant strains, is necessary to fully delineate its antimicrobial spectrum.

-

Structure-Activity Relationship (SAR) Studies: Continued medicinal chemistry efforts to synthesize and evaluate new derivatives can lead to the identification of compounds with improved potency, selectivity, and pharmacokinetic properties.

-

In Vivo Efficacy and Toxicity Studies: Promising candidates should be advanced to preclinical animal models to assess their in vivo efficacy and safety profiles.

References

- 1. Antimicrobial activity of new 5-(furan-2-yl)-4-amino-1,2,4-triazole-3-thiol derivatives | Zaporozhye Medical Journal [zmj.zsmu.edu.ua]

- 2. connectjournals.com [connectjournals.com]

- 3. Istanbul University Press [iupress.istanbul.edu.tr]

- 4. 1,2,4-Triazoles as Important Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

Biological Activity Screening of Novel 4-amino-5-(furan-2-yl)-4H-1,2,4-triazole-3-thiol Compounds: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological activity screening of novel 4-amino-5-(furan-2-yl)-4H-1,2,4-triazole-3-thiol compounds and their derivatives. The unique structural features of the 1,2,4-triazole ring, combined with a furan moiety, have positioned these compounds as promising candidates in the search for new therapeutic agents. This document details their synthesis, antimicrobial, antifungal, and anticancer properties, presenting quantitative data, experimental protocols, and visualizations of potential mechanisms of action.

Synthesis

The foundational compound, this compound, can be synthesized through a multi-step process. A general synthetic route involves the conversion of furan-2-carboxylic acid hydrazide into a thiosemicarbazide derivative, followed by cyclization to form the triazole ring.[1][2]

A typical synthesis pathway is as follows:

-

Formation of Potassium Dithiocarbazinate: Furan-2-carboxylic acid hydrazide is reacted with carbon disulfide in the presence of potassium hydroxide in an alcoholic solution.

-

Cyclization to form the Triazole Ring: The resulting potassium dithiocarbazinate salt is then refluxed with hydrazine hydrate to yield this compound.[1]

Further derivatization can be achieved by reacting the primary amino group or the thiol group to generate a library of related compounds for extensive biological screening.

Antimicrobial and Antifungal Activity

Derivatives of this compound have demonstrated notable activity against a range of pathogenic bacteria and fungi. The screening of these compounds is crucial in the effort to combat the growing challenge of antimicrobial resistance.

Data Presentation

The antimicrobial and antifungal efficacy of these compounds is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism.

| Compound Derivative | Bacterial Strain | MIC (µg/mL) | Fungal Strain | MIC (µg/mL) |

| This compound | Staphylococcus aureus | - | Candida albicans | - |

| 4-benzyl-5-(furan-2-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | Escherichia coli | 8-12 (Zone of Inhibition in mm) | - | - |

| Mannich base derivatives | Pseudomonas aeruginosa | 6-20 (Zone of Inhibition in mm) | - | - |

| Substituted Schiff base derivatives | Staphylococcus aureus | 16 | Candida albicans | 24 |

| Bacillus subtilis | 20 | Aspergillus niger | 32 | |

| Escherichia coli | 25 | |||

| Salmonella typhi | 31 |

Note: Data is compiled from various sources and may involve different derivatives. A hyphen (-) indicates that specific data for the parent compound was not available in the searched literature.[3][4]

Experimental Protocols

This method provides a qualitative or semi-quantitative assessment of antimicrobial activity.

Materials:

-

Mueller-Hinton Agar (MHA) for bacteria or Sabouraud Dextrose Agar (SDA) for fungi.

-

Sterile Petri dishes.

-

Bacterial or fungal inoculum standardized to 0.5 McFarland turbidity.

-

Test compound solution (typically dissolved in DMSO).

-

Positive control (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi).

-

Negative control (DMSO).

-

Sterile cork borer (6-8 mm diameter).

Procedure:

-

Prepare and pour sterile MHA or SDA into Petri dishes and allow to solidify.

-

Spread a standardized inoculum of the test microorganism evenly over the agar surface.

-

Create wells in the agar using a sterile cork borer.

-

Add a defined volume (e.g., 100 µL) of the test compound, positive control, and negative control into separate wells.

-

Incubate the plates at 37°C for 24 hours for bacteria or at 28°C for 48-72 hours for fungi.

-

Measure the diameter of the zone of inhibition around each well in millimeters.

This quantitative method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

-

Sterile 96-well microtiter plates.

-

Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 medium for fungi.

-

Standardized microbial inoculum.

-

Test compound stock solution.

Procedure:

-

Dispense 100 µL of MHB or RPMI-1640 into each well of a 96-well plate.

-

Add 100 µL of the test compound stock solution to the first well and perform serial two-fold dilutions across the plate.

-

Prepare a standardized microbial inoculum and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

-

Add 10 µL of the diluted inoculum to each well, except for the sterility control wells.

-

Include a growth control (broth with inoculum but no compound) and a sterility control (broth only).

-

Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.

-

The MIC is determined as the lowest concentration of the compound at which there is no visible growth.

Visualization of Experimental Workflow

Anticancer Activity

Recent studies have highlighted the potential of 1,2,4-triazole derivatives as anticancer agents. Their mechanism of action often involves the induction of apoptosis and cell cycle arrest in cancer cells.

Data Presentation

The anticancer activity is commonly expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of a drug that is required for 50% inhibition of cancer cell growth in vitro.

| Compound Derivative Type | Cancer Cell Line | IC50 (µM) |

| Furan-based triazole | MCF-7 (Breast Cancer) | 2.96 - 4.06 |

| Triazole-estradiol analog (Fz25) | MDA-MB-231 (Breast Cancer) | 8.12 |

| MDA-MB-468 (Breast Cancer) | 25.43 | |

| Triazolo-thiadiazole | HT-29 (Colon Cancer) | In vivo efficacy demonstrated |

| Thiazolo[3,2-b][5][6][7]-triazole | MCF-7 (Breast Cancer) | 1.37 |

Note: Data is for structurally related triazole compounds, indicating the potential of the furan-containing series.[5][8][9][10][11]

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

Materials:

-

Human cancer cell lines (e.g., MCF-7, A549).

-

Complete cell culture medium (e.g., DMEM with 10% FBS).

-

96-well tissue culture plates.

-

Test compound solutions in DMSO.

-

MTT solution (5 mg/mL in PBS).

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl).

-

Microplate reader.

Procedure:

-

Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.

-

After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.

-

Carefully remove the medium and add 150 µL of the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC50 value.

Potential Signaling Pathways in Cancer

Several studies on triazole derivatives suggest their involvement in key signaling pathways that regulate cell proliferation, survival, and apoptosis.

Some triazole compounds have been shown to inhibit the Epidermal Growth Factor Receptor (EGFR), which is often overexpressed in cancer. Inhibition of EGFR can block downstream signaling through the ERK and mTOR pathways, leading to decreased cell proliferation and survival.[5]

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. connectjournals.com [connectjournals.com]

- 4. 1,2,4-Triazoles as Important Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Triazole-Estradiol Analogs Induce Apoptosis and Inhibit EGFR and Its Downstream Pathways in Triple Negative Breast Cancer [mdpi.com]

- 6. 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]

- 7. biointerfaceresearch.com [biointerfaceresearch.com]

- 8. researchgate.net [researchgate.net]

- 9. Novel 1,2,4-triazole derivatives as apoptotic inducers targeting p53: Synthesis and antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Anticancer Activity of Triazolo-Thiadiazole Derivatives and Inhibition of AKT1 and AKT2 Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Evaluation of 4-amino-5-(furan-2-yl)-4H-1,2,4-triazole-3-thiol Cytotoxicity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,2,4-triazole nucleus is a pivotal scaffold in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities, including anticancer, antifungal, antiviral, and anti-inflammatory properties. The incorporation of a furan moiety into the triazole ring can further modulate the biological activity of these compounds. This technical guide focuses on the in vitro evaluation of the cytotoxicity of a specific furan-containing triazole derivative, 4-amino-5-(furan-2-yl)-4H-1,2,4-triazole-3-thiol.

While specific in vitro cytotoxicity data for this compound on cancer cell lines is not extensively documented in the reviewed literature, this guide provides a comprehensive overview based on the toxicological data of its close derivatives and the established cytotoxic mechanisms of the broader 1,2,4-triazole class. This document outlines potential cytotoxic effects, likely mechanisms of action, and detailed experimental protocols for the in vitro assessment of this compound.

Quantitative Cytotoxicity Data

Although direct in vitro cytotoxicity data (IC50 values) for this compound is limited, valuable insights can be drawn from studies on its alkyl derivatives and other furan-containing heterocyclic compounds.

In Vivo Acute Toxicity of this compound Derivatives

A study on the acute toxicity of S-alkyl derivatives of 5-(furan-2-yl)-4-amino-1,2,4-triazole-3-thiol in white rats provides an indication of their general toxicity profile. The majority of these compounds were found to be less toxic than the antifungal drug fluconazole.

| Compound | LD50 (mg/kg, intraperitoneal) | Toxicity Class |

| 3-butylthio-5-(furan-2-yl)-4-amino-4H-1,2,4-triazole | 1570 | V |

| 3-heptylthio-5-(furan-2-yl)-4-amino-4H-1,2,4-triazole | 263 | IV |

| Fluconazole (for comparison) | >320 | - |

Data sourced from a study on the acute toxicity of 5-(furan-2-yl, 2-metylfuran-3-yl)-4-amino-1,2,4-triazole-3-thiol alkyl derivatives.

In Vitro Cytotoxicity of Structurally Related Furan-Containing Compounds

Research on other heterocyclic compounds incorporating a furan ring demonstrates their potential for cytotoxicity against various cancer cell lines. These findings suggest that the furan moiety can contribute to the anticancer activity of small molecules.

| Compound | Cell Line | IC50 (µM) |

| 5-(benzofuran-2-yl)-1,3,4-oxadiazole-2-thiol derivative (5d) | A549 (Lung Carcinoma) | 6.3 ± 0.7 |

| 5-(furan-2-yl)-4-(3,4,5-trimethoxyphenyl)-3H-1,2-dithiol-3-one oxime (6f) | HT-1080 (Fibrosarcoma), HeLa (Cervical) | Not specified |

| Thiazole-amino acid hybrid with furan substituent (5w) | A549, HeLa, MCF-7 | Moderately active |

Data compiled from studies on benzofuran–oxadiazole and triazole derivatives, and a new synthetic furan-containing compound.[1][2][3]

Potential Mechanisms of Cytotoxicity

Based on the established mechanisms of action for various 1,2,4-triazole derivatives, the cytotoxic effects of this compound are likely mediated through the induction of apoptosis and cell cycle arrest.

Induction of Apoptosis

Many anticancer agents exert their effects by triggering programmed cell death, or apoptosis. For 1,2,4-triazole derivatives, this often involves the intrinsic mitochondrial pathway. Key events in this pathway include the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-2. This shift in the Bax/Bcl-2 ratio leads to the release of cytochrome c from the mitochondria, which in turn activates a cascade of caspases, including the executioner caspase-3, ultimately leading to cell death.

Caption: Proposed intrinsic apoptotic pathway induced by this compound.

Cell Cycle Arrest

In addition to apoptosis, some triazole derivatives have been shown to inhibit cancer cell proliferation by arresting the cell cycle at specific checkpoints. A common point of arrest is the G2/M phase, which prevents cells from entering mitosis. This disruption of the normal cell cycle progression can also trigger apoptosis.

Caption: Potential G2/M phase cell cycle arrest induced by the triazole compound.

Experimental Protocols

To facilitate the in vitro evaluation of this compound, detailed protocols for key cytotoxicity and mechanistic assays are provided below.

MTT Assay for Cell Viability and Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Workflow:

Caption: Step-by-step workflow for the MTT cytotoxicity assay.

Detailed Protocol:

-

Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

-

Compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Prepare serial dilutions of the compound in culture medium to achieve the desired final concentrations. Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same concentration of the solvent) and a positive control (a known cytotoxic drug).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Formazan Crystal Formation: Incubate the plate for another 2-4 hours at 37°C until purple formazan crystals are visible.

-

Solubilization: Carefully remove the medium from each well and add 100 µL of a solubilization solution (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. Plot a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Apoptosis Assay by Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Workflow:

Caption: Experimental procedure for the detection of apoptosis using flow cytometry.

Detailed Protocol:

-

Cell Treatment: Seed cells in 6-well plates and treat with the desired concentrations of this compound for the desired time period.

-

Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) and centrifugation.

-

Washing: Wash the cells twice with cold PBS.

-

Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide to the cell suspension.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour of staining.

Cell Cycle Analysis by Propidium Iodide (PI) Staining

This method uses PI to stain the DNA of cells, allowing for the analysis of the cell cycle distribution by flow cytometry.

Workflow:

Caption: Workflow for analyzing cell cycle distribution via propidium iodide staining.

Detailed Protocol:

-

Cell Treatment: Culture and treat cells with this compound as described for the apoptosis assay.

-

Cell Harvesting and Fixation: Harvest the cells and fix them in ice-cold 70% ethanol while vortexing gently. Store the fixed cells at -20°C overnight.

-

Washing: Centrifuge the fixed cells and wash the pellet with PBS.

-

RNase Treatment: Resuspend the cells in PBS containing RNase A and incubate for 30 minutes at 37°C.

-

PI Staining: Add propidium iodide to the cell suspension and incubate for 15 minutes in the dark.

-

Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer.

Conclusion and Future Directions

While direct evidence for the in vitro cytotoxicity of this compound is currently lacking in the scientific literature, the available data on its derivatives and other furan-containing triazoles suggest that it is a promising candidate for further investigation as an anticancer agent. The likely mechanisms of its cytotoxic action include the induction of apoptosis through the mitochondrial pathway and the arrest of the cell cycle at the G2/M phase.

Future research should focus on:

-

Comprehensive in vitro cytotoxicity screening: Evaluating the IC50 values of this compound against a panel of human cancer cell lines.

-

Elucidation of the specific signaling pathways: Investigating the precise molecular mechanisms underlying its cytotoxic effects, including the key proteins involved in apoptosis and cell cycle regulation.

-

In vivo efficacy studies: Assessing the antitumor activity of the compound in animal models of cancer.

The detailed experimental protocols provided in this guide offer a robust framework for conducting these essential preclinical studies, which will be crucial in determining the therapeutic potential of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. 5-(Furan-2-yl)-4-(3,4,5-trimethoxyphenyl)-3H-1,2-dithiol-3-one oxime (6f), a new synthetic compound, causes human fibrosarcoma HT-1080 cell apoptosis by disrupting tubulin polymerisation and inducing G2/M arrest - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. jobiost.com [jobiost.com]

Technical Whitepaper: Preliminary Antioxidant Activity of 4-Amino-5-substituted-4H-1,2,4-triazole-3-thiols

Disclaimer: Extensive literature searches did not yield specific quantitative data on the antioxidant activity of 4-amino-5-(furan-2-yl)-4H-1,2,4-triazole-3-thiol. This document therefore presents a comprehensive analysis of a closely related and well-studied analogue, 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol , to provide a representative overview of the antioxidant potential within this chemical class for researchers, scientists, and drug development professionals.

Executive Summary

Reactive oxygen species (ROS) are implicated in the pathogenesis of numerous diseases, driving the search for novel antioxidant agents. The 1,2,4-triazole scaffold is a privileged structure in medicinal chemistry, known to exhibit a wide range of biological activities. This whitepaper focuses on the preliminary antioxidant properties of 4-amino-5-substituted-4H-1,2,4-triazole-3-thiols, using the phenyl-substituted analogue as a case study. This class of compounds demonstrates significant free radical scavenging capabilities, suggesting its potential as a backbone for the development of new antioxidant therapeutics. The subsequent sections detail the quantitative antioxidant data, the experimental protocols used for their determination, and the underlying chemical principles.

Introduction to 1,2,4-Triazole-3-thiols as Antioxidants

The 1,2,4-triazole nucleus is a core component in many therapeutic agents.[1] The antioxidant capacity of 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol derivatives is often attributed to the presence of the thiol (-SH) and amino (-NH2) groups, which can donate hydrogen atoms or electrons to neutralize free radicals.[2][3] The tautomeric equilibrium between the thione and thiol forms also plays a crucial role in their chemical reactivity. The nature of the substituent at the 5-position of the triazole ring significantly modulates the antioxidant activity, influencing the electronic environment and steric accessibility of the active functional groups.[4] Furan-containing compounds, in general, are also recognized for their antioxidant properties, which often arise from the ability of the furan ring to stabilize radicals.[5][6] While direct data on the furan-substituted triazole is unavailable, the analysis of analogues provides a strong rationale for its investigation.

Quantitative Antioxidant Activity

The antioxidant potential of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol and its derivatives has been evaluated using various in vitro assays. The most common of these are the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. The results, expressed as IC50 values (the concentration of the compound required to scavenge 50% of the free radicals), are summarized below.

Table 1: DPPH Radical Scavenging Activity of 4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol and its derivatives.

| Compound | Substituent on Phenyl Ring | IC50 (µg/mL) | Reference Compound (Ascorbic Acid) IC50 (µg/mL) | Source |

| 1 | H (unsubstituted) | - | - | [1] |

| 2 | 4-Bromo (on a derivative) | 5.84 | Not specified in this study | [1][7] |

Note: Data for the parent compound was often presented in the context of its derivatives. Compound 2 is a thiazolidinone derivative of a Schiff base formed from 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol.

Table 2: Comparative DPPH and ABTS Radical Scavenging Activity.

| Compound | Assay | IC50 (M) | Source |

| 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol (AT) | DPPH | 1.3 x 10⁻³ ± 0.2 x 10⁻³ | [2] |

| 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol (AT) | ABTS | 4.7 x 10⁻⁵ ± 0.1 x 10⁻⁵ | [2] |

| 4-amino-5-(4-pyridyl)-4H-1,2,4-triazole-3-thiol (AP) | DPPH | 2.2 x 10⁻³ ± 0.1 x 10⁻³ | [2] |

| 4-amino-5-(4-pyridyl)-4H-1,2,4-triazole-3-thiol (AP) | ABTS | 5.5 x 10⁻⁵ ± 0.2 x 10⁻⁵ | [2] |

Experimental Protocols

The following sections provide detailed methodologies for the key antioxidant assays cited in the literature for this class of compounds.

DPPH Free Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.[8]

Protocol:

-

Preparation of DPPH Solution: A stock solution of DPPH (e.g., 6.7 x 10⁻⁵ M) is prepared in a suitable solvent like ethanol or methanol and stored in the dark.[2]

-

Preparation of Test Compounds: The triazole derivatives are dissolved in the same solvent to prepare a series of concentrations (e.g., ranging from 10⁻⁴ M to 10⁻³ M).[2]

-

Reaction Mixture: A specific volume of the test compound solution (e.g., 0.75 mL) is mixed with the DPPH solution (e.g., 0.25 mL).[2]

-

Incubation: The mixture is shaken vigorously and incubated in the dark at room temperature for a specified period (e.g., 30 minutes).[2]

-

Spectrophotometric Measurement: The absorbance of the resulting solution is measured at the characteristic wavelength of DPPH (typically around 517 nm) using a UV-Vis spectrophotometer.

-

Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the reaction mixture.

-

IC50 Determination: The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.

ABTS Radical Cation Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The radical is generated by the oxidation of ABTS with potassium persulfate.

Protocol:

-

Generation of ABTS•+: An aqueous solution of ABTS (e.g., 7 mM) is mixed with an aqueous solution of potassium persulfate (e.g., 2.45 mM). The mixture is allowed to stand in the dark at room temperature for 12-16 hours to generate the radical cation.

-

Preparation of ABTS•+ Working Solution: The stock solution is diluted with a solvent (e.g., ethanol) to an absorbance of approximately 0.70 ± 0.02 at 734 nm.

-

Reaction: A small aliquot of the test compound at various concentrations is added to a specific volume of the ABTS•+ working solution.

-

Incubation: The mixture is incubated at room temperature for a defined time (e.g., 6 minutes).

-

Measurement: The absorbance is read at 734 nm.

-

Calculation: The percentage of scavenging is calculated similarly to the DPPH assay. The IC50 value is then determined from the dose-response curve.

Visualized Workflows and Pathways

The following diagrams illustrate the experimental workflow for the antioxidant assays.

Caption: Workflow for the DPPH Radical Scavenging Assay.

Caption: Workflow for the ABTS Radical Cation Assay.

Conclusion and Future Directions

The available data on 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol and related analogues strongly indicate that this scaffold possesses significant antioxidant activity. The radical scavenging is primarily attributed to the hydrogen/electron-donating capacity of the amino and thiol/thione groups. While direct experimental evidence for the furan-substituted target compound is lacking, the known antioxidant properties of both the triazole-thiol core and the furan moiety provide a strong impetus for its synthesis and evaluation. Future research should focus on the systematic investigation of various heterocyclic substituents at the 5-position to establish a clear structure-activity relationship. This will enable the rational design of novel, potent, and safe antioxidant agents for potential therapeutic applications.

References

- 1. researchgate.net [researchgate.net]

- 2. Evaluation of Free Radical Scavenging Ability of Triazole-3-Thiol: A Combination of Experimental and Theoretical Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Antioxidant and anticancer activity of synthesized 4-amino-5-((aryl substituted)-4H-1,2,4-triazole-3-yl)thio-linked hydroxamic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. isres.org [isres.org]

- 5. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]

- 6. Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

Methodological & Application

detailed synthesis protocol for 4-amino-5-(furan-2-yl)-4H-1,2,4-triazole-3-thiol

Application Note: Synthesis of 4-amino-5-(furan-2-yl)-4H-1,2,4-triazole-3-thiol

Introduction this compound is a heterocyclic compound incorporating furan and 1,2,4-triazole moieties. Compounds of this class are of significant interest to researchers in medicinal and materials chemistry due to their diverse biological activities and potential as intermediates for the synthesis of more complex molecules, such as triazolothiadiazines.[1] The presence of the amino (-NH2) and thiol (-SH) groups provides reactive sites for further functionalization, making it a valuable building block in drug development and agrochemical research. This document provides a detailed, three-step protocol for the laboratory-scale synthesis of this target compound, starting from furan-2-carboxylic acid.

Principle of the Method The synthesis is accomplished through a robust three-step sequence. The first step involves the conversion of furan-2-carboxylic acid to its corresponding hydrazide, furan-2-carbohydrazide. In the second step, the hydrazide is reacted with carbon disulfide in an alkaline medium to form a stable potassium dithiocarbazate salt.[1][2] The final step is an acid-catalyzed cyclization of this intermediate with excess hydrazine hydrate, which yields the desired this compound.[2][3] The final product is isolated and purified by recrystallization.

Experimental Protocols

Step 1: Synthesis of Furan-2-carbohydrazide

This initial step converts the commercially available furan-2-carboxylic acid into the key hydrazide intermediate.

Materials and Reagents:

| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity |

| Furan-2-carboxylic acid | 88-14-2 | 112.08 | 0.1 mol (11.21 g) |

| Thionyl chloride (SOCl₂) | 7719-09-7 | 118.97 | 0.15 mol (17.85 g) |

| Hydrazine hydrate (80%) | 7803-57-8 | 50.06 (anhydrous) | 0.2 mol (12.5 g) |

| Methanol (anhydrous) | 67-56-1 | 32.04 | ~200 mL |

| Diethyl ether | 60-29-7 | 74.12 | As needed |

Protocol:

-

A solution of furan-2-carboxylic acid (0.1 mol) in 50 mL of anhydrous methanol is cooled in an ice bath.

-

Thionyl chloride (0.15 mol) is added dropwise to the stirred solution over 30 minutes, ensuring the temperature remains below 10 °C.

-

After addition is complete, the reaction mixture is refluxed for 4 hours.

-

The excess methanol is removed under reduced pressure to yield the crude methyl furan-2-carboxylate.

-

The crude ester is redissolved in 150 mL of methanol, and hydrazine hydrate (0.2 mol) is added.

-

The mixture is refluxed for 8 hours, during which a precipitate may form.

-

The reaction mixture is cooled to room temperature, and the solvent is evaporated under reduced pressure.

-

The resulting solid residue is triturated with diethyl ether, filtered, washed with cold ether, and dried to afford furan-2-carbohydrazide.

Step 2: Synthesis of Potassium 3-(2-furoyl)dithiocarbazate

This step prepares the key salt intermediate required for the cyclization reaction.

Materials and Reagents:

| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity |

| Furan-2-carbohydrazide | 3326-71-4 | 126.11 | 0.1 mol (12.61 g) |

| Potassium hydroxide (KOH) | 1310-58-3 | 56.11 | 0.15 mol (8.42 g) |

| Carbon disulfide (CS₂) | 75-15-0 | 76.14 | 0.15 mol (11.42 g) |

| Absolute Ethanol | 64-17-5 | 46.07 | 100 mL |

Protocol:

-

Dissolve potassium hydroxide (0.15 mol) in absolute ethanol (75 mL) in a flask equipped with a magnetic stirrer.

-

Add furan-2-carbohydrazide (0.1 mol) to the solution and stir until it is fully dissolved.

-

Cool the mixture in an ice bath to approximately 0-5 °C.

-

Add carbon disulfide (0.15 mol) dropwise to the cold, stirred solution over a period of 30 minutes.

-

After the addition, continue stirring the reaction mixture at room temperature for an additional 12-18 hours.[2]

-

The precipitated potassium salt is collected by filtration, washed thoroughly with cold ethanol, and dried under vacuum. This intermediate is typically used in the next step without further purification.

Step 3: Synthesis of this compound

This is the final cyclization step to produce the target compound.

Materials and Reagents:

| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity |

| Potassium 3-(2-furoyl)dithiocarbazate | N/A | ~240.34 | 0.1 mol (24.0 g) |

| Hydrazine hydrate (99-100%) | 7803-57-8 | 50.06 (anhydrous) | 0.2 mol (10.0 g) |

| Water | 7732-18-5 | 18.02 | 20 mL |

| Dilute Hydrochloric Acid (HCl) | 7647-01-0 | 36.46 | As needed for neutralization |

| Ethanol | 64-17-5 | 46.07 | For recrystallization |

Protocol:

-

A suspension of potassium 3-(2-furoyl)dithiocarbazate (0.1 mol) and hydrazine hydrate (0.2 mol) in water (20 mL) is prepared in a round-bottom flask.[2][3]

-

The mixture is heated under reflux with stirring for 4-6 hours. During this time, the color of the solution may change, and the evolution of hydrogen sulfide gas (H₂S) will be observed (Note: perform in a well-ventilated fume hood).

-

After reflux, the reaction mixture is cooled to room temperature and carefully neutralized by the dropwise addition of dilute hydrochloric acid until the pH is approximately 6-7, resulting in the formation of a precipitate.

-

The solid product is collected by vacuum filtration and washed thoroughly with cold water.

-

The crude product is purified by recrystallization from ethanol to yield pure this compound as a crystalline solid.[1]

Synthesis Workflow